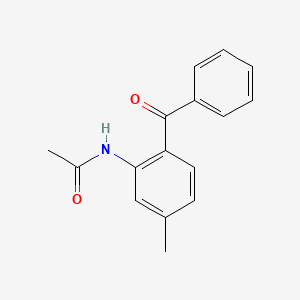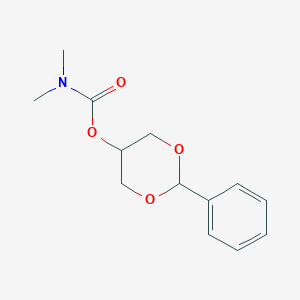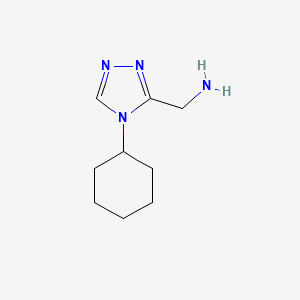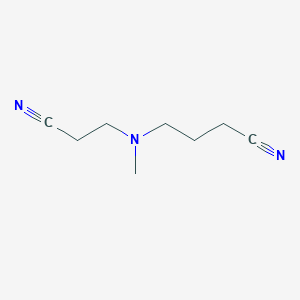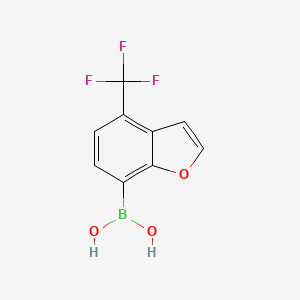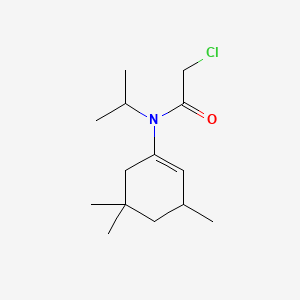
2,3-Dibromopropyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromopropyl benzoate is an organic compound that belongs to the class of brominated esters It is characterized by the presence of two bromine atoms attached to a propyl group, which is further connected to a benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromopropyl benzoate typically involves the esterification of 2,3-dibromopropanol with benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent product quality and higher yields. The purification of the final product is typically achieved through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromopropyl benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The compound can be reduced to form 2,3-dihydroxypropyl benzoate using reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize the compound to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted propyl benzoates.
Reduction: Formation of 2,3-dihydroxypropyl benzoate.
Oxidation: Formation of benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromopropyl benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of brominated polymers and flame retardants.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of 2,3-Dibromopropyl benzoate involves its interaction with nucleophiles due to the presence of electrophilic bromine atoms. These interactions can lead to the formation of various substituted products. The compound may also undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dibromopropyl acetate: Similar structure but with an acetate group instead of a benzoate group.
2,3-Dibromopropyl chloride: Contains a chloride group instead of a benzoate group.
2,3-Dibromopropyl methyl ether: Contains a methyl ether group instead of a benzoate group.
Uniqueness
2,3-Dibromopropyl benzoate is unique due to its specific combination of bromine atoms and a benzoate moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
6186-90-9 |
|---|---|
Molekularformel |
C10H10Br2O2 |
Molekulargewicht |
321.99 g/mol |
IUPAC-Name |
2,3-dibromopropyl benzoate |
InChI |
InChI=1S/C10H10Br2O2/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI-Schlüssel |
TZTWVMULLMBDLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


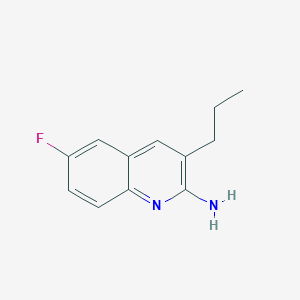
![Tert-butyl 4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate](/img/structure/B14129300.png)
![[(1S,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-chloroacetate](/img/structure/B14129303.png)

![2-(5-Bromopentyl)benzo[d]oxazole](/img/structure/B14129325.png)
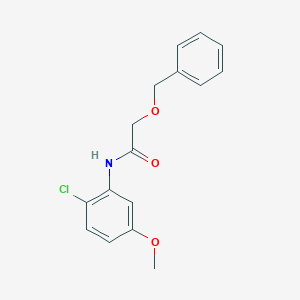
![2-({3,5-Dimethyl-4-[(~2~H_3_)methyloxy]pyridin-2-yl}methanesulfinyl)-6-methoxy-1H-benzimidazole](/img/structure/B14129337.png)
